DMF dimethylsulfate

Übersicht

Beschreibung

N,N-Dimethylformamide (DMF) is frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of the chemical industry . It is a unique chemical since, as well as being an effective polar aprotic solvent, it can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .

Synthesis Analysis

DMF has been revealed to be much more than a solvent. It can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer . Cyanation of arene C–H bonds was accomplished for the first time by using NH4I and DMF under oxidative copper-mediated conditions .Chemical Reactions Analysis

DMF is frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of the chemical industry . It is a unique chemical since, as well as being an effective polar aprotic solvent, it can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .Physical And Chemical Properties Analysis

DMF is a colorless-to-yellow liquid with a characteristic odor . It is slightly less dense than water . DMF is a dipolar aprotic solvent with varied uses across the polymer and fine chemical industries . It is a colorless oily liquid with a slight onion-like odor .Wissenschaftliche Forschungsanwendungen

Microbial Degradation in Wastewater Treatment

N,N-dimethylformamide (DMF) is a common industrial waste component. Research by Zhou et al. (2018) demonstrated that a bacterial strain, Paracoccus sp. DMF-3, efficiently degrades DMF in wastewater, converting it into harmless substances like ammonia and carbon dioxide. This discovery is significant for environmental protection and wastewater management (Zhou et al., 2018).

Roles in Organic Chemistry

DMF is not only a solvent but also plays multiple roles in organic chemistry. According to Heravi et al. (2018), DMF serves as a reagent, catalyst, and stabilizer in various chemical transformations. This versatility makes DMF a unique and valuable chemical in both academic and industrial laboratories (Heravi et al., 2018).

Neuroprotective Applications

DMF exhibits potential neuroprotective properties. Krämer et al. (2017) found that DMF treatment after traumatic brain injury in mice resulted in better neurological outcomes and less brain tissue damage. This effect was attributed to DMF's role in maintaining levels of brain glutathione, an important antioxidant (Krämer et al., 2017).

Anti-Tumor Properties

DMF has shown promise in cancer research. For instance, Xie et al. (2015) demonstrated that DMF induces necroptosis, a form of programmed cell death, in colon cancer cells. This finding indicates potential therapeutic applications of DMF in oncology (Xie et al., 2015).

Ophthalmological Applications

Manai et al. (2022) discussed the potential repositioning of DMF for eye pathologies like Age-related Macular Degeneration (AMD). DMF's immuno-modulatory, anti-inflammatory, and antioxidant properties make it a candidate for treating various ophthalmological diseases characterized by inflammation and oxidative stress (Manai et al., 2022).

Impact on Immune Metabolism

Kornberg et al. (2018) highlighted DMF's role in modulating immune responses by affecting metabolism in immune cells. DMF down-regulates aerobic glycolysis in these cells, thereby influencing inflammatory immune responses, a finding relevant for treatments of autoimmune diseases (Kornberg et al., 2018).

Transdermal Delivery for Neurodegenerative Diseases

Ameen and Michniak-Kohn (2017) investigated the feasibility of transdermal delivery of DMF for treating neurodegenerative diseases like Alzheimer's. Their study highlights DMF's potential for alternative administration routes, which could be crucial for patients with swallowing difficulties (Ameen & Michniak-Kohn, 2017).

Wirkmechanismus

DMF decreases absolute lymphocyte counts, but does not affect all subsets uniformly. CD8 (+) T-cells are the most profoundly affected, but reduction also occurs in the CD4 (+) population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets . Some evidence suggests that DMF inhibits the expression and function of the hypoxia-inducible factor-1α (HIF-1α), by promoting its misfolding and consequently its proteasome-dependent degradation .

Safety and Hazards

DMF is extremely toxic. It is harmful in contact with skin or if inhaled. It causes serious eye irritation. It may cause cancer and may damage fertility or the unborn child . It is associated with a number of serious problems due to chronic exposure. DMF is a reproductive toxin, a known human carcinogen, and attacks the liver and central nervous system .

Zukünftige Richtungen

DMF is receiving increasing attention for its potential to be repurposed for several diseases . This versatile molecule is indeed able to exert beneficial effects on different medical conditions through a pleiotropic mechanism, in virtue of its antioxidant, immunomodulatory, neuroprotective, anti-inflammatory, and anti-proliferative effects . A growing number of preclinical and clinical studies show that DMF may have important therapeutic implications for chronic diseases . The use of DMF in various diseases models with particular emphases on its targeting of specific intracellular signal transduction cascades in cancer is being explored .

Eigenschaften

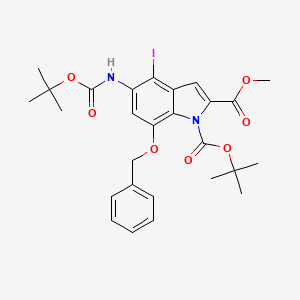

IUPAC Name |

N,N-dimethylformamide;dimethyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUJXVZLUTEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O.COS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456176 | |

| Record name | DMF dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMF dimethylsulfate | |

CAS RN |

89712-45-8 | |

| Record name | DMF dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylformamide - Dimethyl sulfate complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)